molecular formula C20H16F4N4O4 B11481453 3-(4-fluorophenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11481453
M. Wt: 452.4 g/mol
InChI Key: LHTQWYHLCQGRSB-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE is a complex organic compound that features a combination of fluorinated aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the fluorophenyl group, and the final coupling with the phenoxyacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE
  • N-(2-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE

Uniqueness

N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE is unique due to the presence of both fluorinated aromatic rings and the oxadiazole moiety. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C20H16F4N4O4

Molecular Weight

452.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H16F4N4O4/c21-14-6-4-12(5-7-14)17-27-19(32-28-17)18(30)26-9-8-25-16(29)11-31-15-3-1-2-13(10-15)20(22,23)24/h1-7,10H,8-9,11H2,(H,25,29)(H,26,30)

InChI Key

LHTQWYHLCQGRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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